Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzofuran core, substituted with bromine, dichlorobenzyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Etherification: The 5-position is substituted with the 2,6-dichlorobenzyl group through an etherification reaction, typically using a suitable base and a dichlorobenzyl halide.
Esterification: The carboxylate group is introduced through an esterification reaction, often involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and dichlorobenzyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2,2-dimethylpropanoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorobenzyl groups provides a distinct profile compared to similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C24H17BrCl2O4 |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrCl2O4/c1-2-29-24(28)22-15-11-21(30-13-16-18(26)9-6-10-19(16)27)17(25)12-20(15)31-23(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
InChI Key |
UIMJPLFBPGSSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC=C3Cl)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.